molecular formula C11H9FN2OS B5848921 3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5848921
M. Wt: 236.27 g/mol
InChI Key: FTXNGCDNFIQNFC-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a fluoro group at the third position and a thiazole ring at the nitrogen atom. The thiazole ring itself is substituted with a methyl group at the fourth position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination of the benzamide precursor.

    Coupling Reaction: The final step involves the coupling of the fluoro-substituted benzamide with the thiazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Electrophilic Substitution: The benzamide ring can participate in electrophilic substitution reactions, particularly at the positions ortho and para to the fluoro group.

    Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Nucleophilic Substitution: Substituted thiazole derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluoro group can enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-1,3-thiazol-2-yl)benzamide: Lacks the fluoro group, which may result in different biological activities and properties.

    3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a chloro group instead of a fluoro group, which can affect its reactivity and interactions.

    3-fluoro-N-(1,3-thiazol-2-yl)benzamide: Lacks the methyl group on the thiazole ring, potentially altering its biological activity.

Uniqueness

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the fluoro group and the methyl-substituted thiazole ring

Properties

IUPAC Name

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-7-6-16-11(13-7)14-10(15)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXNGCDNFIQNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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